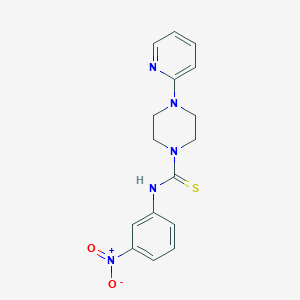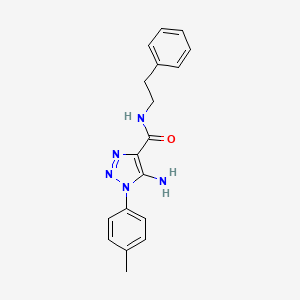
N-(3-nitrophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide
Übersicht
Beschreibung
N-(3-nitrophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide, also known as NPC, is a chemical compound that has been widely studied for its potential therapeutic applications. NPC belongs to the class of piperazine derivatives, which have been shown to exhibit a range of biological activities.
Wirkmechanismus
The mechanism of action of N-(3-nitrophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(3-nitrophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to inhibit the activity of several enzymes involved in cancer progression, such as matrix metalloproteinases and tyrosine kinases. In addition, N-(3-nitrophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and physiological effects:
N-(3-nitrophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to exhibit a range of biochemical and physiological effects, including anti-tumor activity, neuroprotective effects, and anti-inflammatory effects. N-(3-nitrophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, and inhibiting the expression of Bcl-2. In addition, N-(3-nitrophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to reduce oxidative stress and inflammation in the brain by increasing the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-nitrophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has several advantages for lab experiments, including its high purity and stability, and its well-defined chemical structure. However, N-(3-nitrophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-(3-nitrophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide, including the development of more efficient synthesis methods, the identification of its molecular targets, and the investigation of its potential therapeutic applications in other diseases. In addition, the development of N-(3-nitrophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide derivatives with improved pharmacological properties may lead to the discovery of more effective drugs for the treatment of cancer and neurological disorders.
Conclusion:
In conclusion, N-(3-nitrophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide is a promising chemical compound that has been extensively studied for its potential therapeutic applications. N-(3-nitrophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide exhibits anti-tumor activity, neuroprotective effects, and anti-inflammatory effects, and has several advantages for lab experiments. Future research on N-(3-nitrophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide may lead to the discovery of more effective drugs for the treatment of cancer and neurological disorders.
Wissenschaftliche Forschungsanwendungen
N-(3-nitrophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. N-(3-nitrophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells and inhibiting angiogenesis. In addition, N-(3-nitrophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
N-(3-nitrophenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c22-21(23)14-5-3-4-13(12-14)18-16(24)20-10-8-19(9-11-20)15-6-1-2-7-17-15/h1-7,12H,8-11H2,(H,18,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKGGGMIHVSJEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=S)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49824106 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-nitrophenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-N-{4-[(1-piperidinylacetyl)amino]phenyl}propanamide](/img/structure/B4734906.png)
![N-allyl-2-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B4734910.png)

![N-[4-(allyloxy)phenyl]-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4734920.png)
![ethyl 2-{[({1-isobutyl-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4734933.png)
![[4-(azepan-1-ylsulfonyl)phenoxy]acetic acid](/img/structure/B4734943.png)
![2-[(4-methyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4734953.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B4734961.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-5-phenyl-3-isoxazolecarboxamide](/img/structure/B4734977.png)

![5-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4734987.png)
![N-(2-chlorophenyl)-2-{[4-ethyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4734989.png)
![N-[2-(dimethylamino)ethyl]-4-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4734997.png)
![N-allyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4735001.png)